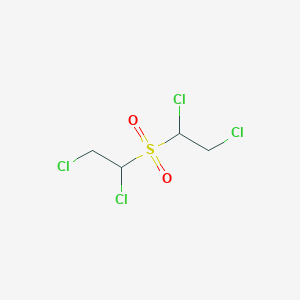

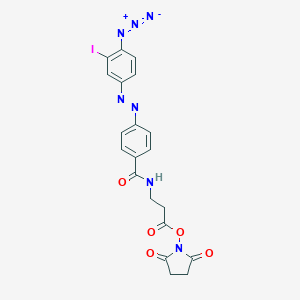

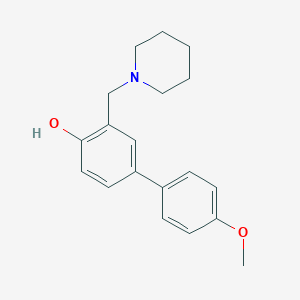

![molecular formula C15H11BrN2O2 B028445 10-ブロモ-11-オキソ-10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-カルボキサミド CAS No. 113952-20-8](/img/structure/B28445.png)

10-ブロモ-11-オキソ-10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピン-5-カルボキサミド

説明

Synthesis Analysis

The synthesis of dibenzazepine derivatives often involves complex organic reactions, including Friedel-Crafts cyclization, a key step in forming the tricyclic core structure. For example, the synthesis of diastereoisomeric forms of dibenzoazepines has been achieved using acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from simple precursors like 2-allylphenylamine and proceeding through various intermediates to yield the target compound (Acosta Quintero et al., 2016). This method provides a potential route for synthesizing 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of dibenzazepines, including the compound , typically features a tricyclic core with various substituents affecting their chemical and physical properties. Structure analysis often reveals configurations and conformations that influence reactivity and interactions. For instance, the analysis of minor diastereoisomers of dibenzazepines has shown configurations and conformations that may provide insights into the structural aspects of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Dibenzazepine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, affecting their chemical properties and potential applications. For example, the stereoselectivity of the reduction of carbamazepine derivatives has been studied to understand the formation of pharmacologically active metabolites (Heckendorn, 1987). Such reactions are relevant for modifying the chemical structure of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide to achieve desired properties.

Physical Properties Analysis

The physical properties of dibenzazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are influenced by the compound's molecular structure and substituents. For instance, different polymorphs of carbamazepine show variations in physical properties, which could also apply to 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, affecting its solubility and stability (Leech et al., 2007).

Chemical Properties Analysis

The chemical properties of dibenzazepine derivatives, such as reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Vibrational spectroscopy studies provide insights into the structure and bonding of these compounds, which are essential for understanding their chemical behavior (Muthu & Renuga, 2013). Such studies are relevant for predicting the reactivity and potential bioactivity of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.

科学的研究の応用

材料科学

この化合物のジベンゾアゼピンコアは、剛直で平面的な構造を提供し、有機電子材料の開発に役立ちます。 これは、有機発光ダイオード(OLED)の新規ホスト材料の作製に使用でき、これらのデバイスの効率と安定性を向上させる可能性があります .

作用機序

Target of Action

The primary target of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is the voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, thus regulating neuronal excitability.

Mode of Action

The compound exerts its effects primarily through its interaction with the voltage-sensitive sodium channels. It is believed to block these channels , thereby stabilizing the overexcited neuronal cell membranes . This action inhibits the repetitive firing of neurons and reduces the propagation of synaptic impulses .

Pharmacokinetics

Based on its structural similarity to oxcarbazepine , it can be hypothesized that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Oxcarbazepine is known to be well-absorbed and extensively metabolized, with its metabolites exerting the therapeutic effects .

Result of Action

The molecular and cellular effects of the compound’s action result in the stabilization of overexcited neuronal membranes and a reduction in the propagation of synaptic impulses . This leads to a decrease in neuronal excitability, which can help control and prevent the occurrence of seizures.

将来の方向性

特性

IUPAC Name |

6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMENNHUFHRUBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552123 | |

| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113952-20-8 | |

| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

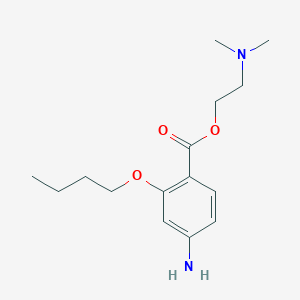

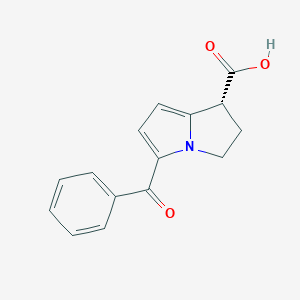

![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)

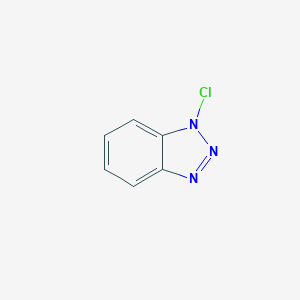

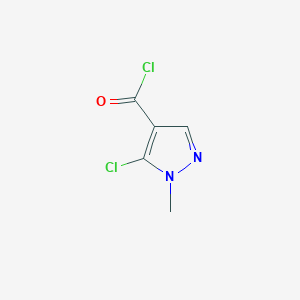

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)

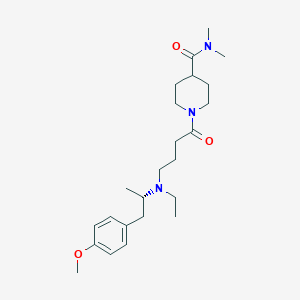

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)